![molecular formula C19H19NO2S B2587951 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide CAS No. 2034492-67-4](/img/structure/B2587951.png)
4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide
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Overview
Description
“4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide” is a complex organic compound. It contains several functional groups and rings, including a phenyl group, a butanamide group, a furan ring, and a thiophene ring .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups and rings. Thiophene is a five-membered ring with one sulfur atom . Furan is a five-membered ring with one oxygen atom . The compound also contains a phenyl group (a six-membered carbon ring) and a butanamide group.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the conditions and reagents used. Thiophene derivatives, for example, can undergo a variety of reactions, including condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, the crystal structure of a related compound is described as monoclinic .Scientific Research Applications
Synthesis and Chemical Reactions
Research on compounds related to furan and thiophene systems often focuses on their synthesis and the exploration of their chemical reactivity. For instance, studies on the synthesis of conjugated dienes from aromatic, five-membered heterocycles including furan and thiophene have been conducted, demonstrating the versatility of these compounds in chemical transformations and the synthesis of complex organic molecules (Wenkert, Leftin, & Michelotti, 1984). Additionally, research on electrophilic cyclization processes has highlighted the potential for creating novel furan derivatives, further indicating the broad utility of these systems in synthetic chemistry (Sniady, Morreale, & Dembinski, 2007).
Pharmacological Applications
Derivatives of furan and thiophene have been explored for various pharmacological activities, including anticancer, antiviral, and antimicrobial properties. For example, research on novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety has shown potent anticancer activities, indicating the potential therapeutic applications of structurally related compounds (Gomha et al., 2017). Similarly, the synthesis and anti-viral activities of certain furan-2(3H)-one candidates have been investigated, revealing promising leads for antiviral drug development (Flefel et al., 2014).
Materials Science and Polymer Research
In materials science, derivatives similar to "4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide" could find applications in the development of new polymers and materials. Studies on poly(thiophenylanilino) and poly(furanylanilino) polymers, for instance, have reported the synthesis of novel hybrid polymers with potential applications in electronics and photonics due to their electroactive properties (Baldwin et al., 2008).
Future Directions
Mechanism of Action
Thiophene derivatives
Thiophene is a five-membered ring compound with one sulfur atom. Thiophene derivatives have been studied for their potential biological activities. They are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Furan derivatives
Furan is a five-membered ring compound with one oxygen atom. Furan derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
properties
IUPAC Name |
4-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c21-19(8-4-7-15-5-2-1-3-6-15)20-13-17-9-10-18(22-17)16-11-12-23-14-16/h1-3,5-6,9-12,14H,4,7-8,13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORVTBSEHRFKLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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